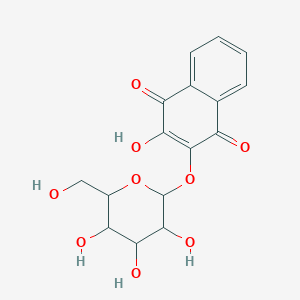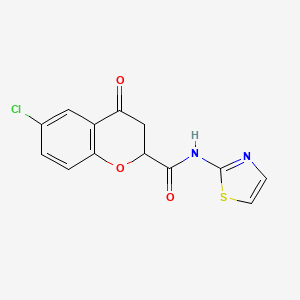
3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl hexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-HYDROXY-3-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-3-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the naphthalene core: This can be achieved through various organic reactions, such as Friedel-Crafts acylation.
Introduction of hydroxyl groups: Hydroxyl groups can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Glycosylation: The attachment of the oxan-2-yl group is typically done through glycosylation reactions, where a sugar moiety is attached to the naphthalene core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions and the development of continuous flow processes to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s structure suggests potential as a biochemical probe or as a starting point for drug development. Its hydroxyl groups could interact with biological molecules, making it useful in studying enzyme mechanisms or as a potential therapeutic agent.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its structure is reminiscent of certain natural products that have biological activity, suggesting it might have similar effects.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for other valuable chemicals. Its unique structure could impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of 2-HYDROXY-3-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The multiple hydroxyl groups could form hydrogen bonds with biological targets, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-HYDROXY-5-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}BENZOIC ACID: This compound has a similar glycosylated structure but with a benzoic acid core instead of a naphthalene core.
3-HYDROXY-2-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PROPANOIC ACID: Another glycosylated compound with a different core structure.
Uniqueness
The uniqueness of 2-HYDROXY-3-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE lies in its combination of a naphthalene core with multiple hydroxyl groups and a glycosylated side chain. This structure provides a unique set of chemical properties and potential biological activities that are not found in similar compounds.
Properties
Molecular Formula |
C16H16O9 |
|---|---|
Molecular Weight |
352.29 g/mol |
IUPAC Name |
2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-1,4-dione |
InChI |
InChI=1S/C16H16O9/c17-5-8-11(20)12(21)14(23)16(24-8)25-15-10(19)7-4-2-1-3-6(7)9(18)13(15)22/h1-4,8,11-12,14,16-17,20-23H,5H2 |
InChI Key |
ZPZGPVPZOQHNJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methylsulfanyl-2,4,5,7,8,16-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene](/img/structure/B11485073.png)
![3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-amine](/img/structure/B11485081.png)
![N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485083.png)
![[1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B11485084.png)

![Ethyl (5-{[2-(cyclopropylcarbamoyl)phenyl]sulfamoyl}-2-methoxyphenoxy)acetate](/img/structure/B11485093.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]acetamide](/img/structure/B11485106.png)
![N-(2-{2-[(4-chlorobenzyl)sulfamoyl]-4,5-dimethoxyphenyl}ethyl)acetamide](/img/structure/B11485110.png)
![4-chloro-5-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one](/img/structure/B11485122.png)

![11-(2-furyl)-3,3-dimethyl-10-[(4-methylphenyl)sulfonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11485144.png)
![N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(thiophen-2-yl)ethanamine](/img/structure/B11485146.png)
![2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B11485158.png)
